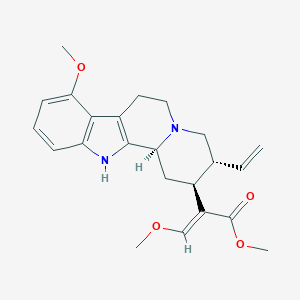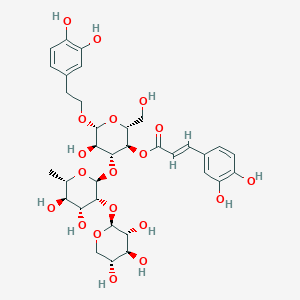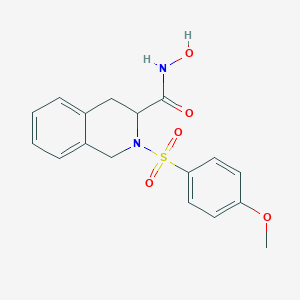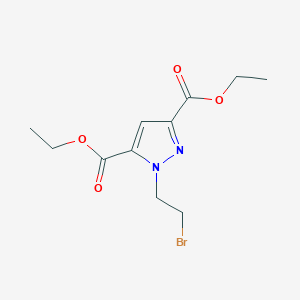
Linoleato de sodio
Descripción general
Descripción
Ácido ?-Linolénico (sal sódica): es un ácido graso poliinsaturado omega-3. Es un ácido graso esencial, lo que significa que no puede ser sintetizado por el cuerpo humano y debe obtenerse a través de la dieta. Este compuesto se encuentra comúnmente en aceites vegetales, como los aceites de linaza, chía y cáñamo. Desempeña un papel crucial en la nutrición y la salud humanas, contribuyendo al mantenimiento de la integridad de la membrana celular y la producción de moléculas de señalización.
Aplicaciones Científicas De Investigación
El ácido ?-Linolénico (sal sódica) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de la bioquímica de los lípidos y la síntesis de lípidos complejos.
Biología: Desempeña un papel en la estructura y función de la membrana celular, así como en las vías de señalización involucradas en la inflamación y la inmunidad.
Medicina: Se está investigando por sus posibles beneficios en la salud cardiovascular, las propiedades antiinflamatorias y su papel en la prevención de enfermedades crónicas.
Industria: Se utiliza en la producción de suplementos dietéticos, alimentos funcionales y cosméticos.
Mecanismo De Acción
El ácido ?-Linolénico (sal sódica) ejerce sus efectos a través de varios objetivos y vías moleculares:
Objetivos moleculares: Se dirige a las enzimas involucradas en el metabolismo de los ácidos grasos, como las desaturasas y las elongasas.
Vías: Se convierte en ácidos grasos de cadena más larga como el ácido eicosapentaenoico y el ácido docosahexaenoico, que son precursores de moléculas de señalización como las prostaglandinas, los leucotrienos y las tromboxanos.
Análisis Bioquímico
Biochemical Properties
Sodium linolenate participates in various biochemical reactions. It serves as a precursor to arachidonic acid (AA), necessary for synthesizing prostaglandins and other eicosanoids . These compounds possess both anti-inflammatory and anti-proliferative properties . Sodium linolenate can also interact with proteins and enzymes, influencing their function and activity .
Cellular Effects
Sodium linolenate can influence various types of cells and cellular processes. For instance, it has been shown to protect against inflammation in certain cell types . It can also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium linolenate exerts its effects through various mechanisms. It can bind to biomolecules, influencing their function and activity . It can also affect enzyme activity, either inhibiting or activating certain enzymes . Changes in gene expression can also occur as a result of sodium linolenate’s actions .
Temporal Effects in Laboratory Settings
The effects of sodium linolenate can change over time in laboratory settings. For instance, it has been used to improve the crystallization behavior of materials during melting extrusion processing . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Sodium linolenate is involved in various metabolic pathways. It serves as a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins and other eicosanoids . It can also interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is known that sodium linolenate can influence the properties of certain materials, suggesting that it may interact with transporters or binding proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido ?-Linolénico (sal sódica) se puede sintetizar mediante la saponificación del aceite de linaza o perilla. El proceso implica agregar acetona a los ácidos grasos del aceite para crear una solución, que luego se somete a una serie de pasos de purificación .
Métodos de producción industrial: La producción industrial del ácido ?-Linolénico (sal sódica) normalmente implica la extracción y el enriquecimiento del compuesto a partir de fuentes naturales como la espirulina y otras microalgas. El proceso incluye el cultivo celular, la producción de biomasa y la extracción utilizando métodos como la sonicación y los hornos de microondas para la disrupción celular .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido ?-Linolénico (sal sódica) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: Esta reacción a menudo implica el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de halógenos u otros nucleófilos.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen ácido eicosapentaenoico, ácido docosapentaenoico y ácido docosahexaenoico .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido alfa-linolénico: Otro ácido graso omega-3 con propiedades similares, pero que difiere en su estructura molecular específica.
Ácido gamma-linolénico: Un ácido graso omega-6 que también tiene propiedades antiinflamatorias, pero que se metaboliza de manera diferente en el cuerpo.
Unicidad: El ácido ?-Linolénico (sal sódica) es único debido a su papel específico en la síntesis de ácidos grasos omega-3 de cadena larga, que son cruciales para la salud cardiovascular y las respuestas antiinflamatorias. Su forma de sal sódica mejora su solubilidad y estabilidad, lo que la hace más adecuada para diversas aplicaciones .
Propiedades
IUPAC Name |
sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSHUCNBUBSGW-IFNWOZJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-18-4 | |
| Record name | Sodium linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?
A: Sodium linolenate exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with sodium linolenate []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, sodium linolenate exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, sodium linolenate can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize sodium linolenate in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of sodium linolenate.
Q2: Can you describe the structural characteristics of sodium linolenate, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts don't delve into the specific spectroscopic data of sodium linolenate, we can still provide some key structural information.
Q3: How does the presence of sodium linolenate affect styrene polymerization?
A: Sodium linolenate acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with sodium linolenate compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].
Q4: How is sodium linolenate metabolized by insects, and what are the implications for plant-insect interactions?
A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes sodium linolenate and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of sodium linolenate in mediating plant-insect interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


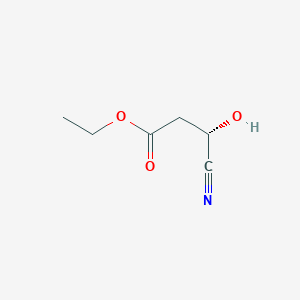
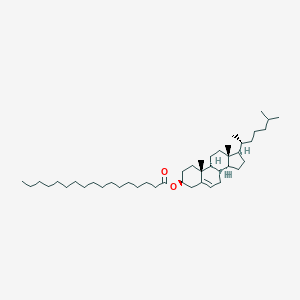
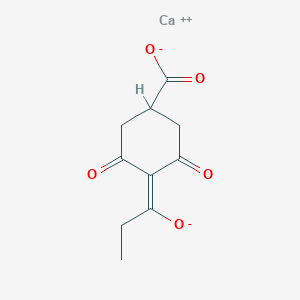
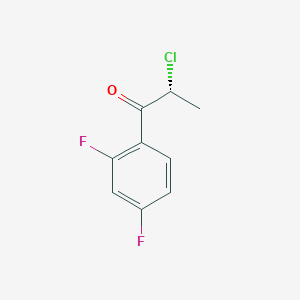
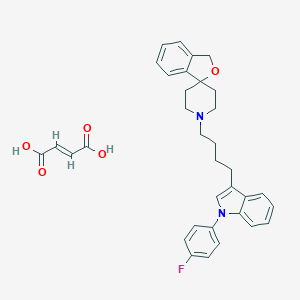
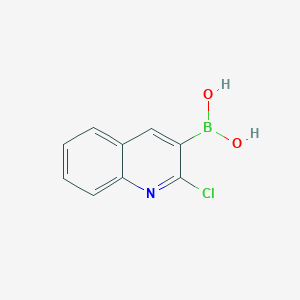
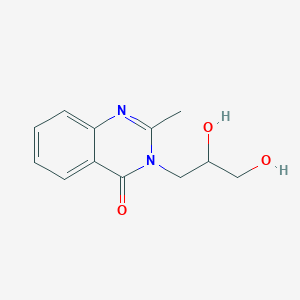
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
